molecular formula C39H56O4 B12774409 3-O-(E)-Coumaroylerythrodiol CAS No. 113476-64-5

3-O-(E)-Coumaroylerythrodiol

Cat. No.: B12774409
CAS No.: 113476-64-5
M. Wt: 588.9 g/mol
InChI Key: JIHRTYNJAACOFO-DMJWQGLTSA-N
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Description

3-O-(E)-Coumaroylerythrodiol is a naturally occurring compound found in various plants. It belongs to the class of phenolic compounds known as coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a coumaroyl group attached to an erythrodiol moiety, which contributes to its unique chemical properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(E)-Coumaroylerythrodiol typically involves the esterification of erythrodiol with coumaric acid. This reaction can be carried out using various catalysts and solvents to optimize yield and purity. Commonly used catalysts include acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the extraction of erythrodiol from plant sources followed by chemical modification. The extraction process can be optimized using techniques such as supercritical fluid extraction or solvent extraction. The subsequent esterification step can be scaled up using continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-O-(E)-Coumaroylerythrodiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the coumaroyl group to a more saturated form.

    Substitution: The hydroxyl groups in the erythrodiol moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives of the original compound.

Scientific Research Applications

    Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.

    Biology: This compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.

    Medicine: Research has shown potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the formulation of cosmetics and nutraceuticals due to its beneficial health effects.

Mechanism of Action

The mechanism of action of 3-O-(E)-Coumaroylerythrodiol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

3-O-(E)-Coumaroylerythrodiol can be compared with other similar compounds such as:

    Coumarin: A simpler structure with similar antioxidant properties but less potent biological activities.

    Erythrodiol: Lacks the coumaroyl group, resulting in different chemical properties and biological effects.

    Quercetin: Another phenolic compound with strong antioxidant and anti-inflammatory activities but a different chemical structure.

Properties

CAS No.

113476-64-5

Molecular Formula

C39H56O4

Molecular Weight

588.9 g/mol

IUPAC Name

[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H56O4/c1-34(2)20-22-39(25-40)23-21-37(6)28(29(39)24-34)13-14-31-36(5)18-17-32(35(3,4)30(36)16-19-38(31,37)7)43-33(42)15-10-26-8-11-27(41)12-9-26/h8-13,15,29-32,40-41H,14,16-25H2,1-7H3/b15-10+/t29-,30-,31+,32-,36-,37+,38+,39+/m0/s1

InChI Key

JIHRTYNJAACOFO-DMJWQGLTSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)C)CO)C

Origin of Product

United States

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